(S)-1-((2S,3R)-3-tert-butoxy-2-(tert-butoxycarbonylamino)butanoyl)pyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(tert-Butoxycarbonyl)-O-(tert-butyl)-L-threonyl-L-proline is a compound that features prominently in organic chemistry, particularly in the synthesis of peptides and other complex molecules. The compound is characterized by the presence of tert-butoxycarbonyl (Boc) and tert-butyl groups, which are commonly used as protecting groups in organic synthesis to prevent unwanted reactions at specific sites of a molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-Butoxycarbonyl)-O-(tert-butyl)-L-threonyl-L-proline typically involves the protection of amino and hydroxyl groups using tert-butoxycarbonyl and tert-butyl groups, respectively. One common method involves the use of di-tert-butyl dicarbonate (Boc2O) to introduce the Boc group under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the generated acid.
Industrial Production Methods
In an industrial setting, the production of N-(tert-Butoxycarbonyl)-O-(tert-butyl)-L-threonyl-L-proline can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
N-(tert-Butoxycarbonyl)-O-(tert-butyl)-L-threonyl-L-proline undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc and tert-butyl groups can be removed under acidic conditions, such as with trifluoroacetic acid (TFA) or oxalyl chloride in methanol.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.
Common Reagents and Conditions
Oxalyl Chloride: Used for mild deprotection of the Boc group in methanol at room temperature.
Trifluoroacetic Acid (TFA): Commonly used for the removal of Boc groups under acidic conditions.
Major Products Formed
The major products formed from these reactions include the deprotected amino acids and peptides, which can then be further modified or used in subsequent synthetic steps.
Scientific Research Applications
N-(tert-Butoxycarbonyl)-O-(tert-butyl)-L-threonyl-L-proline is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of complex organic molecules and peptides.
Biology: Used in the study of protein structure and function by facilitating the synthesis of specific peptide sequences.
Medicine: Plays a role in the development of peptide-based drugs and therapeutic agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-(tert-Butoxycarbonyl)-O-(tert-butyl)-L-threonyl-L-proline primarily involves its role as a protecting group. The Boc group stabilizes the amino group by preventing it from participating in unwanted side reactions. Upon deprotection, the Boc group is cleaved, releasing the free amino group, which can then engage in further chemical transformations .
Comparison with Similar Compounds
Similar Compounds
N-(tert-Butoxycarbonyl)-L-alanine: Another Boc-protected amino acid used in peptide synthesis.
N-(tert-Butoxycarbonyl)-L-phenylalanine: Similar in structure but with a phenyl group, used in the synthesis of aromatic peptides.
N-(tert-Butoxycarbonyl)-L-serine: Contains a hydroxyl group, making it useful in the synthesis of serine-containing peptides.
Uniqueness
N-(tert-Butoxycarbonyl)-O-(tert-butyl)-L-threonyl-L-proline is unique due to the presence of both Boc and tert-butyl groups, which provide dual protection for the amino and hydroxyl groups, respectively. This dual protection allows for selective deprotection and functionalization, making it a versatile tool in organic synthesis .
Properties
IUPAC Name |
1-[3-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N2O6/c1-11(25-17(2,3)4)13(19-16(24)26-18(5,6)7)14(21)20-10-8-9-12(20)15(22)23/h11-13H,8-10H2,1-7H3,(H,19,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSNKDPVQSFTVBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)N1CCCC1C(=O)O)NC(=O)OC(C)(C)C)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.